
N-Acetyl-D3-L-threonine-2,3-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-D3-L-threonine-2,3-D2 is a labelled derivative of Acetyl-L-threonine, which belongs to the class of N-acyl-L-alpha-amino acids. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of stable isotope labelling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D3-L-threonine-2,3-D2 typically involves the acetylation of L-threonine using deuterated acetic anhydride in the presence of a base. The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms at specific positions on the threonine molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired level of deuterium incorporation and product purity.
化学反応の分析
Types of Reactions
N-Acetyl-D3-L-threonine-2,3-D2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-Acetyl-D3-L-threonine-2,3-D2 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labelled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
作用機序
The mechanism of action of N-Acetyl-D3-L-threonine-2,3-D2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms provide a distinct signature that can be detected using mass spectrometry, allowing researchers to track the compound’s movement and transformation within biological systems.
類似化合物との比較
Similar Compounds
N-Acetyl-L-threonine: The non-deuterated version of the compound.
N-Acetyl-D3-L-threonine: A partially deuterated variant.
N-Acetyl-D3-L-threonine-2,3-D2: The fully deuterated version discussed here.
Uniqueness
This compound is unique due to its high level of deuterium incorporation, which enhances its utility in stable isotope labelling studies. This makes it particularly valuable for precise and accurate tracing in complex biochemical and chemical systems.
特性
分子式 |
C6H11NO4 |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
(2S,3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1/i2D3,3D,5D |
InChIキー |
PEDXUVCGOLSNLQ-BGYKJDKJSA-N |
異性体SMILES |
[2H][C@@](C)([C@@]([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O |
正規SMILES |
CC(C(C(=O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
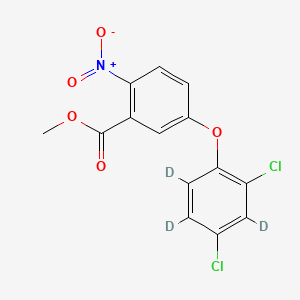
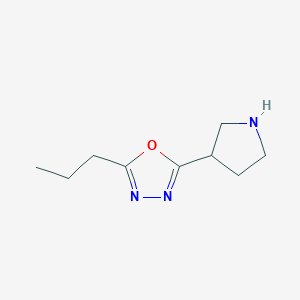
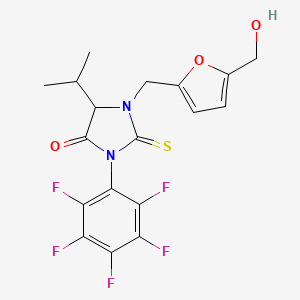
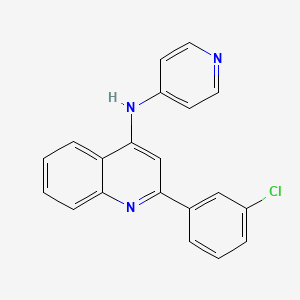
![4-[4-[(4-Chlorophenyl)methoxy]piperidin-1-yl]phenol](/img/structure/B13858425.png)

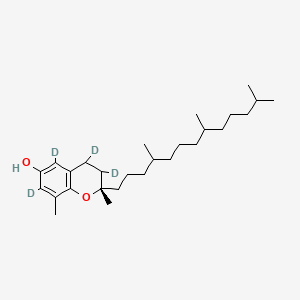
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
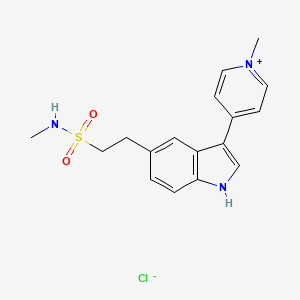
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
